4-((4-Amino-1,3,5-triazin-2-yl)amino)benzenesulfonamide
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Overview
Description
4-((4-Amino-1,3,5-triazin-2-yl)amino)benzenesulfonamide is an organic compound that belongs to the class of 1,3,5-triazine derivatives. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. It is characterized by the presence of a triazine ring and a benzenesulfonamide group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Amino-1,3,5-triazin-2-yl)amino)benzenesulfonamide typically involves the reaction of cyanuric chloride with 4-aminobenzenesulfonamide. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the substitution of chloride ions with the amino group. The reaction can be performed under conventional heating or using microwave irradiation, which offers the advantage of shorter reaction times and higher yields .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures efficient production with high purity. The scalability of the synthesis process makes it suitable for large-scale manufacturing required for industrial applications .
Chemical Reactions Analysis
Types of Reactions
4-((4-Amino-1,3,5-triazin-2-yl)amino)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The triazine ring can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by different nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions include various substituted triazine derivatives, which exhibit different chemical and biological properties .
Scientific Research Applications
4-((4-Amino-1,3,5-triazin-2-yl)amino)benzenesulfonamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-((4-Amino-1,3,5-triazin-2-yl)amino)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the growth of bacteria by interfering with their metabolic processes. It binds to bacterial enzymes and disrupts their function, leading to the inhibition of bacterial growth and replication .
Comparison with Similar Compounds
Similar Compounds
- 4-amino-N-(4,6-dimethoxy-1,3,5-triazin-2-yl)benzenesulfonamide
- 4-amino-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide
- 4-amino-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide
Uniqueness
4-((4-Amino-1,3,5-triazin-2-yl)amino)benzenesulfonamide is unique due to its specific structural features, such as the combination of the triazine ring and the benzenesulfonamide group. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
92474-98-1 |
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Molecular Formula |
C9H10N6O2S |
Molecular Weight |
266.28 g/mol |
IUPAC Name |
4-[(4-amino-1,3,5-triazin-2-yl)amino]benzenesulfonamide |
InChI |
InChI=1S/C9H10N6O2S/c10-8-12-5-13-9(15-8)14-6-1-3-7(4-2-6)18(11,16)17/h1-5H,(H2,11,16,17)(H3,10,12,13,14,15) |
InChI Key |
JPPLRLPUBNZVSS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC=NC(=N2)N)S(=O)(=O)N |
Origin of Product |
United States |
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